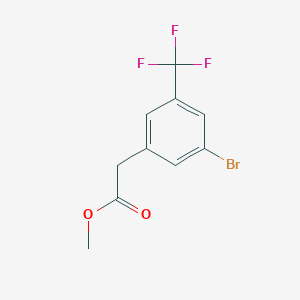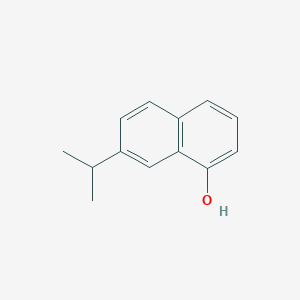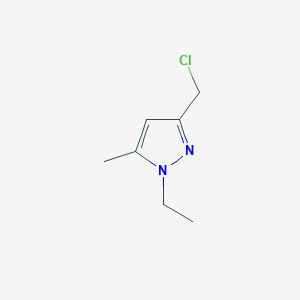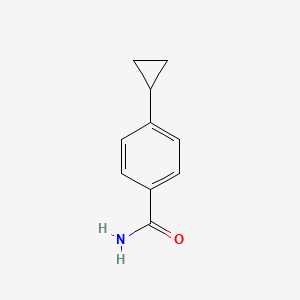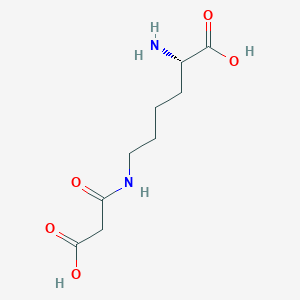
N6-(2-Carboxyacetyl)-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(2-Carboxyacetyl)-L-lysine is a derivative of the amino acid lysine, where the ε-amino group of lysine is modified with a carboxyacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Carboxyacetyl)-L-lysine typically involves the reaction of L-lysine with a carboxyacetylating agent. One common method is the reaction of L-lysine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous solution with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N6-(2-Carboxyacetyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyacetyl group to a hydroxyl group.
Substitution: The carboxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the carboxyacetyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学研究应用
N6-(2-Carboxyacetyl)-L-lysine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein modifications and interactions.
Industry: It may be used in the production of specialized chemicals or materials.
作用机制
The mechanism of action of N6-(2-Carboxyacetyl)-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyacetyl group can modify the activity of these targets by altering their structure or function. This modification can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- N6-(2-Carboxyethyl)-L-lysine
- N6-(2-Carboxypropyl)-L-lysine
- N6-(2-Carboxybutyl)-L-lysine
Uniqueness
N6-(2-Carboxyacetyl)-L-lysine is unique due to its specific carboxyacetyl modification, which can confer distinct biochemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where precise modifications are required.
属性
分子式 |
C9H16N2O5 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
InChI 键 |
MCSXQLOMUKSQTN-LURJTMIESA-N |
手性 SMILES |
C(CCNC(=O)CC(=O)O)C[C@@H](C(=O)O)N |
规范 SMILES |
C(CCNC(=O)CC(=O)O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


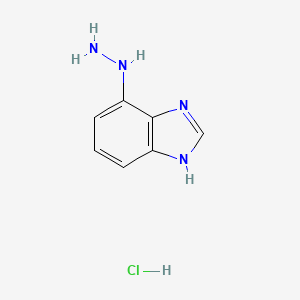
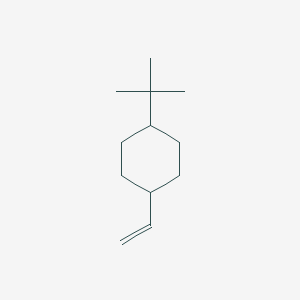
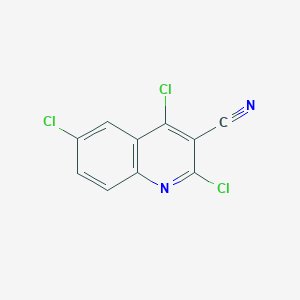
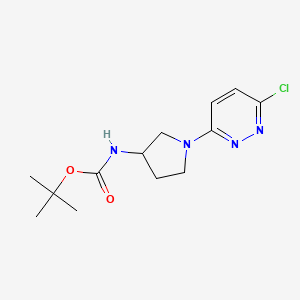
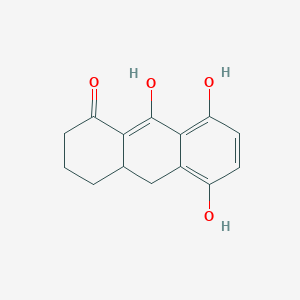
![tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B11720335.png)


![Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate](/img/structure/B11720366.png)

